1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNNTJVBYMBPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of the 1 Cyclohexyl 4 2 Fluorophenyl Methyl Piperazine Scaffold
Influence of Cyclohexyl Moiety Modifications on Receptor Affinity and Selectivity
The N-cyclohexyl group is a defining feature of this scaffold and plays a crucial role in its high affinity for sigma receptors. Its size, shape, and lipophilicity are key determinants of binding potency.
Modification or removal of the cyclohexyl group at the N1 position of the piperazine (B1678402) ring has been shown to be detrimental to receptor affinity. Structure-activity relationship studies on analogous compounds, such as the potent sigma receptor modulator PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), reveal that the cyclohexyl ring is essential for high-affinity binding.
Complete removal of the cyclohexyl ring leads to a dramatic loss of affinity for both σ1 and σ2 receptor subtypes. Similarly, replacing the bulky, lipophilic cyclohexyl ring with aryl substituents results in a significant decrease in binding potency. For instance, the substitution of the cyclohexyl group with various aryl rings has been reported to cause a 1000-fold drop in affinity at both σ1 and σ2 receptors. This suggests that a simple aromatic ring cannot effectively mimic the interactions of the alicyclic cyclohexyl group within the receptor's binding pocket. The worst affinity in one such study was observed for a 1-naphthalenyl derivative, which showed a Kᵢ value of 2,480 nM at the σ1 receptor.
| Compound Modification | Target Receptor | Change in Affinity | Reported Kᵢ Values |
|---|---|---|---|
| Cyclohexyl Ring Removal | σ1 / σ2 | ~1000-fold decrease | σ1 Kᵢ = 218 nM; σ2 Kᵢ = 590 nM |
| Replacement with Aryl Rings | σ1 / σ2 | ~1000-fold decrease | - |
| Replacement with 1-Naphthalenyl | σ1 | Significant decrease | Kᵢ = 2,480 nM |
Importance of the Fluorophenyl Group Substitution Pattern on Target Interaction
While the 1-cyclohexylpiperazine (B93859) core establishes the foundational interactions with the receptor, the N4-substituent, in this case, the (2-fluorophenyl)methyl group, provides another key interaction domain. The electronic properties and position of the fluorine atom can modulate binding affinity and functional activity.
Detailed SAR studies specifically comparing the ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) isomers of the 1-cyclohexyl-4-(phenylmethyl)piperazine scaffold are not extensively available in the current scientific literature. However, research on other fluorinated piperazine-containing molecules provides insights. For example, in a series of 4-(4-fluorobenzyl)piperazine-based tyrosinase inhibitors, the fluorine substitution was a key part of the pharmacophore that anchored the ligand to the catalytic site. While this study focused on the para-substituted analog, it underscores the importance of the fluorobenzyl moiety in molecular recognition. The position of the fluorine atom alters the molecule's electrostatic potential and can influence interactions with specific amino acid residues in a binding pocket. A change from the ortho to meta or para position would significantly change the orientation of the C-F dipole and could affect potential halogen bonds or other electrostatic interactions with the receptor.
In broader studies of phenylpiperazine and benzylpiperazine derivatives, halogen substitution on the phenyl ring is a common strategy to modulate receptor affinity and selectivity. Halogens, including fluorine, are electron-withdrawing and can alter the pKa of the distal piperazine nitrogen, influencing its protonation state at physiological pH. Furthermore, they can participate in specific halogen bonds with electron-donating residues (like serine or threonine) in the receptor binding site. In studies of other halogenated benzylpiperazines, the type and position of the halogen can fine-tune selectivity between receptor subtypes. For example, replacing a fluorine or chlorine atom with a bromine atom in some psychoactive phenylpiperazines was shown to increase potency. This highlights that while fluorine is often beneficial, the specific nature of the halogen-receptor interaction is crucial.
Modulation of the Piperazine Nitrogen Atoms on Affinity and Activity
The piperazine core is more than a simple linker; its two nitrogen atoms are fundamental to the compound's chemical properties and receptor interactions. Their basicity and ability to form ionic bonds are critical for anchoring the ligand in the binding site.
| Compound | Modification | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) |
|---|---|---|---|
| PB28 (Reference) | Intact Piperazine | 0.38 | 0.68 |
| Amide Analog | N4 converted to amide | 0.11 | Significantly Reduced |
| Piperidine (B6355638) Analog | N1 removed (replaced with CH) | Lower affinity than piperazine parent |
Data from a study on PB28, a structural analog, demonstrating the importance of the basic nitrogen atoms. nih.gov
Impact of N-Substitution Variations on Pharmacological Profile
The nature of the substituents on the piperazine nitrogen atoms is a critical determinant of the pharmacological activity of this class of compounds. Variations at both the N1 and N4 positions can significantly modulate receptor affinity, selectivity, and functional activity.
The N4-benzyl group, specifically with a 2-fluoro substitution on the phenyl ring, also plays a pivotal role. The benzyl (B1604629) group itself provides a key aromatic interaction point with the receptor. The position and nature of the substituent on this phenyl ring can fine-tune the electronic and steric properties of the ligand, thereby affecting its binding affinity and selectivity. The 2-fluoro substitution, in particular, can influence the conformation of the benzyl group and may engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with receptor residues. This can lead to an enhanced or altered pharmacological profile compared to the unsubstituted or differently substituted analogues.
To illustrate the impact of N-substitution, the following table presents hypothetical affinity data based on trends observed in related piperazine series:
| Compound ID | N1-Substituent | N4-Substituent | Receptor Affinity (Ki, nM) |
| 1 | Cyclohexyl | (2-Fluorophenyl)methyl | 15 |
| 2 | Cyclopentyl | (2-Fluorophenyl)methyl | 35 |
| 3 | Phenyl | (2-Fluorophenyl)methyl | 80 |
| 4 | Cyclohexyl | Phenylmethyl | 25 |
| 5 | Cyclohexyl | (4-Fluorophenyl)methyl | 20 |
This table is for illustrative purposes and based on general SAR trends.
Effect of Linker Chain Length and Flexibility on Receptor Interaction
The methylene (B1212753) linker connecting the N4-piperazine nitrogen to the 2-fluorophenyl ring is a critical element influencing how the ligand orients itself within the receptor binding pocket. The length and flexibility of this linker are key parameters that are often optimized in drug design to achieve the desired pharmacological effect.
In the case of 1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine, the single methylene unit provides a degree of rotational freedom, allowing the 2-fluorophenyl group to adopt an optimal conformation for receptor interaction. Elongation of this linker, for example, by introducing an ethyl or propyl chain, would increase the distance between the piperazine core and the aromatic ring. This could either improve or diminish receptor affinity, depending on the specific topology of the receptor's binding site. If the receptor has a deeper hydrophobic pocket, a longer linker might allow the aromatic moiety to access this region, leading to enhanced binding. Conversely, a shorter, more rigid linker might be necessary to maintain a specific, active conformation.
The flexibility of the linker is also a crucial factor. While some flexibility is necessary for the ligand to adapt to the receptor's conformation (induced fit), excessive flexibility can be detrimental. A highly flexible linker can lead to a significant entropic penalty upon binding, as the molecule loses conformational freedom. This can result in a lower binding affinity. Therefore, medicinal chemists often explore linkers with varying degrees of rigidity to find the optimal balance for a given target. For the present scaffold, the methylene linker represents a common and often effective choice, providing a good compromise between conformational freedom and pre-organization for binding.
The following table illustrates the potential impact of linker modifications on receptor affinity, based on general principles observed in related compound series:
| Compound ID | Linker (between N4 and Phenyl Ring) | Receptor Affinity (Ki, nM) |
| 1 | -CH2- | 15 |
| 6 | -(CH2)2- | 50 |
| 7 | -(CH2)3- | 120 |
| 8 | -CH=CH- (trans) | 25 |
This table is for illustrative purposes and based on general SAR trends.
Systematic Exploration of Substituent Effects on Overall Compound Potency and Selectivity
A systematic exploration of substituents on both the cyclohexyl and the phenyl rings is a standard strategy in medicinal chemistry to optimize the potency and selectivity of a lead compound.
For the cyclohexyl ring, the introduction of substituents could modulate its lipophilicity and steric bulk. For example, adding a methyl or hydroxyl group at various positions on the cyclohexyl ring could lead to more specific interactions with the receptor, potentially increasing affinity or altering the selectivity profile. However, such modifications could also introduce stereochemical complexity, with different stereoisomers exhibiting distinct pharmacological properties.
The following table provides a hypothetical overview of how different substitutions on the phenyl ring might influence receptor affinity and selectivity, based on common observations in SAR studies:
| Compound ID | Phenyl Ring Substitution | Target Receptor Affinity (Ki, nM) | Off-Target Receptor Affinity (Ki, nM) |
| 1 | 2-Fluoro | 15 | 250 |
| 9 | 3-Fluoro | 22 | 300 |
| 10 | 4-Fluoro | 18 | 200 |
| 11 | 2,4-Difluoro | 12 | 180 |
| 12 | 2-Chloro | 28 | 400 |
| 13 | 2-Methyl | 45 | 500 |
This table is for illustrative purposes and based on general SAR trends.
Physicochemical Property Optimization in SAR Studies (e.g., lipophilicity, polar surface area)
Lipophilicity, often expressed as logP or logD, is a measure of a compound's solubility in lipids versus water. It plays a crucial role in membrane permeability and can influence oral absorption and blood-brain barrier penetration. The cyclohexyl and 2-fluorophenylmethyl groups contribute significantly to the lipophilicity of the parent compound. While a certain degree of lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, SAR studies often aim to find a balance. For instance, introducing polar groups, such as a hydroxyl or an amide, can decrease lipophilicity and improve aqueous solubility.
The polar surface area (PSA) is another critical parameter, defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes. For CNS-active compounds, a lower PSA is generally preferred to facilitate crossing the blood-brain barrier. The two nitrogen atoms of the piperazine ring are the primary contributors to the PSA of the this compound scaffold. Modifications that add further polar groups would increase the PSA, potentially hindering CNS penetration.
The interplay between lipophilicity, PSA, and other properties like molecular weight is carefully considered during the optimization process. The goal is to design analogues that not only have high potency and selectivity for their biological target but also possess a favorable ADME profile, making them suitable candidates for further development.
The following table illustrates how modifications to the scaffold can impact key physicochemical properties:
| Compound ID | Modification | Calculated logP | Polar Surface Area (Ų) |
| 1 | None | 4.2 | 12.5 |
| 14 | Add 4-OH to Cyclohexyl | 3.8 | 32.8 |
| 15 | Add 4-CONH2 to Phenyl | 3.5 | 58.7 |
| 16 | Replace Cyclohexyl with Pyridyl | 3.1 | 25.4 |
This table is for illustrative purposes and based on general physicochemical principles.
Computational Approaches in the Study of 1 Cyclohexyl 4 2 Fluorophenyl Methyl Piperazine
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tandfonline.commdpi.com This method is instrumental in predicting the binding mode and affinity of a ligand for a potential biological target. For 1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine, docking simulations would be employed to screen its binding potential against a wide array of known protein targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels, which are common targets for arylpiperazine derivatives. nih.govnih.gov The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the protein target. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a score for each to estimate the strength of the interaction. ijper.org
Following the prediction of a binding pose by molecular docking, a detailed analysis of the specific intermolecular interactions is performed. These interactions are the basis of molecular recognition and are critical for the stability of the ligand-receptor complex. For piperazine-containing compounds, several key interactions are typically observed. mdpi.comresearchgate.net The protonated nitrogen atom of the piperazine (B1678402) ring can form strong ionic interactions or hydrogen bonds with acidic residues like aspartic acid or glutamic acid in the receptor's binding pocket. rsc.org The aromatic rings, such as the fluorophenyl group, often engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the non-polar cyclohexyl and benzyl (B1604629) moieties are likely to form extensive hydrophobic and van der Waals interactions with non-polar pockets within the receptor. nih.govnih.gov
To illustrate, docking studies of a structurally related arylpiperazine derivative against the Androgen Receptor revealed the importance of hydrophobic interactions in securing the ligand within the binding pocket. nih.gov
Table 1: Representative Ligand-Receptor Interactions for Arylpiperazine Analogs This table illustrates common interaction types observed in computational studies of compounds structurally related to this compound.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Piperazine Nitrogen | Aspartic Acid (Asp), Serine (Ser), Glutamic Acid (Glu) rsc.org |
| Hydrophobic Interactions | Cyclohexyl Ring, Phenyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) nih.gov |
| π-π Stacking | Fluorophenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Van der Waals Forces | Entire Ligand | Multiple residues within the binding pocket nih.gov |
| Ionic Interaction | Protonated Piperazine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) rsc.org |
Docking programs use scoring functions to rank the predicted binding poses of a ligand. The Glide software suite is a widely used platform for these calculations, and its scoring function, the Glide Score (G-Score), provides an estimate of the ligand's binding affinity. ijper.org The G-Score is calculated based on a comprehensive analysis of the ligand-receptor complex, taking into account factors like hydrogen bonds, hydrophobic enclosure, and electrostatic interactions. acs.org A more negative G-Score typically indicates a stronger predicted binding affinity. researchgate.net In the study of this compound, Glide docking would be used to compare its binding potential against different targets or to rank its potency relative to other known inhibitors. For example, studies on other novel piperazine derivatives targeting Topoisomerase II have used Glide scores to identify the most promising candidates, with scores ranging from -5.7 to -8.06 kcal/mol, indicating strong binding potential. ijper.org
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and conformational dynamics of the complex under physiological conditions. researchgate.netuzh.ch For a predicted complex of this compound with a protein target, an MD simulation would be performed to assess whether the binding pose predicted by docking is stable. rsc.org Key analyses, such as calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, can confirm the stability of the interactions. researchgate.net Such simulations are crucial for validating docking results and understanding the flexibility of the binding pocket. rsc.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of molecules with known activities, a QSAR model can identify the key physicochemical properties, or "descriptors," that are critical for a compound's potency. acs.org For the arylpiperazine class, QSAR studies have been successfully used to build models that predict activities such as anti-proliferative effects against cancer cells. nih.gov These models often depend on descriptors related to molecular shape, electronic properties, and hydrophobicity. researchgate.net For instance, a QSAR study on arylpiperazine derivatives against prostate cancer cell lines found that descriptors such as MATS7c (Moran autocorrelation), MATS3e (Geary autocorrelation), and WPSA-3 (weighted partial positive surface area) were highly correlated with their anti-proliferate activities. nih.gov Such a model could be used to predict the activity of this compound and guide the design of new analogs with improved potency.
Table 2: Example of Molecular Descriptors Used in QSAR Models for Arylpiperazines This table lists descriptors identified as significant in a QSAR study of arylpiperazine derivatives for anti-proliferative activity, demonstrating the type of parameters used in such models. nih.gov
| Descriptor | Descriptor Type | Implication for Biological Activity |
| MATS7c | 2D Autocorrelation | Relates to the distribution of atomic charges across the molecule |
| MATS3e | 2D Autocorrelation | Correlates with the distribution of atomic electronegativities |
| maxwHBa | 3D-MoRSE | Describes the 3D arrangement of atoms, weighted by atomic masses |
| WPSA-3 | Molecular Surface Area | Represents the weighted partial positive surface area of the molecule |
In Silico Prediction of Potential Protein Targets and Biological Activity Spectra
In the early stages of investigation, the biological targets of a novel compound may be unknown. In silico target prediction tools are designed to address this by screening the structure of a query molecule against databases of known bioactive compounds and their targets. nih.gov Web-based servers like SwissTargetPrediction utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets. expasy.orgmdpi.com By submitting the structure of this compound to such a tool, a ranked list of the most probable macromolecular targets can be generated. This provides valuable hypotheses for subsequent experimental validation and helps to elucidate the compound's polypharmacology—its ability to interact with multiple targets. The output typically includes a probability score for various target classes, such as enzymes, GPCRs, ion channels, and nuclear receptors.
Advanced Computational Methodologies for Ligand Design and Optimization
The ultimate goal of computational studies in drug discovery is to guide the design and optimization of new, more effective therapeutic agents. The methodologies described above are often used in an integrated workflow. For instance, after molecular docking identifies an initial "hit" compound and its binding mode, this information can be used to design new analogs with modifications intended to enhance binding affinity. nih.gov These new designs can be evaluated virtually using docking and QSAR models before committing to chemical synthesis. MD simulations can then be used to confirm the stability of the most promising candidates. This iterative cycle of computational design, prediction, and experimental validation is a cornerstone of modern rational drug design, enabling the efficient optimization of lead compounds like this compound. nih.gov
Future Directions and Research Opportunities for the 1 Cyclohexyl 4 2 Fluorophenyl Methyl Piperazine Chemical Space
Development of Novel Chemical Probes for Specific Receptor Subtypes
The development of selective chemical probes is crucial for dissecting complex biological systems and validating new drug targets. The 1-cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine scaffold is an excellent starting point for creating such tools. Piperazine (B1678402) derivatives are known to interact with a wide range of neurotransmitter receptors, including serotonin (B10506), dopamine, and sigma receptors. researchgate.netijrrjournal.comrsc.org By systematically modifying the core structure, it is possible to develop probes with high affinity and selectivity for specific receptor subtypes.
For instance, alterations to the cyclohexyl ring or the substitution pattern on the fluorophenyl group could fine-tune binding affinity and selectivity. researchgate.net These probes could be radiolabeled or tagged with fluorescent moieties to enable visualization and quantification of receptor distribution and density in tissues and cells through techniques like positron emission tomography (PET) or fluorescence microscopy. Such tools would be invaluable for understanding the role of specific receptors in both normal physiology and disease states.
Table 1: Proposed Modifications for Developing Receptor-Specific Chemical Probes
| Modification Site | Proposed Change | Rationale | Potential Target Receptor Class |
|---|---|---|---|
| Cyclohexyl Ring | Introduction of hydroxyl or methoxy (B1213986) groups | Modulate lipophilicity and introduce hydrogen bonding capabilities. | Serotonin or Dopamine Receptors |
| Phenyl Ring | Alteration of fluorine position (e.g., 3- or 4-fluoro) | Probe electronic requirements of the binding pocket. | Sigma Receptors |
| Piperazine Ring | Introduction of a methyl group on a ring carbon | Introduce a chiral center to explore stereoselective binding. | Various GPCRs |
Exploration of Allosteric Modulators Derived from the Piperazine Scaffold
Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer several advantages over traditional agonists or antagonists, including greater subtype selectivity and a more nuanced modulation of receptor activity. nih.govdntb.gov.ua The piperazine scaffold is well-suited for the development of allosteric modulators. nih.gov The discovery of such modulators often relies on high-throughput screening, and the chemical space around this compound provides a fertile ground for library synthesis.
The distinct structural domains of the molecule—the bulky cyclohexyl group and the aromatic fluorophenylmethyl group—can be systematically varied to explore potential interactions with allosteric binding pockets. For example, piperazine-based compounds have been identified as positive allosteric modulators (PAMs) for muscarinic acetylcholine (B1216132) receptors, demonstrating the utility of this scaffold in discovering molecules that enhance, rather than directly activate, receptor signaling. nih.gov Future research could focus on screening a library of derivatives of this compound against a panel of G-protein coupled receptors (GPCRs) to identify novel allosteric modulators.
Integration of Fragment-Based Drug Discovery with Piperazine Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. astx.comtechnologynetworks.comnih.gov The this compound scaffold can be deconstructed into its constituent fragments: cyclohexylpiperazine and 2-fluorobenzylpiperazine. These fragments, or simpler versions thereof, could be screened against various targets.
Once a fragment hit is identified, its structure can be elaborated or linked with other fragments to generate a more potent lead compound. nih.gov The piperazine core is particularly amenable to this approach as it provides a versatile scaffold with multiple points for synthetic modification, allowing for the systematic "growing" or "linking" of fragments. astx.com For instance, if a fluorophenyl fragment shows binding to a target, it could be linked to various piperazine derivatives to optimize secondary interactions and improve affinity. This approach allows for a more efficient exploration of chemical space and can lead to the development of highly optimized drug candidates. nih.govresearchgate.net
Application in Photoaffinity Labeling and Ligand-Directed Covalent Modification Studies
Photoaffinity labeling (PAL) is a technique used to identify the binding partners of a ligand and to map its binding site on a target protein. nih.gov This involves incorporating a photoreactive group into the ligand, which, upon exposure to UV light, forms a covalent bond with nearby amino acid residues. The this compound structure could be modified to include a photoreactive moiety, such as a diazirine or an azide, on either the cyclohexyl or the phenyl ring. rsc.org
Similarly, ligand-directed covalent modification involves designing a molecule that can form a permanent covalent bond with its target, often leading to irreversible inhibition. acs.orgacs.org This can be achieved by incorporating a reactive group, or "warhead," into the ligand structure. The piperazine scaffold provides a stable platform for the attachment of such reactive groups. These covalent probes would be powerful tools for identifying the direct targets of this chemical class and for studying the structure of their binding sites.
Advanced Spectroscopic Characterization (e.g., X-ray Crystallography of Ligand-Bound Targets)
A detailed understanding of how a ligand binds to its target at the atomic level is invaluable for structure-based drug design. X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of protein-ligand complexes. springernature.comnih.govfrontiersin.org Future research should aim to crystallize derivatives of this compound in complex with their biological targets.
The resulting crystal structures would provide crucial information about the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern binding. This information would guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, if a crystal structure reveals an unoccupied pocket near the cyclohexyl group, new derivatives could be designed to extend into this pocket to form additional favorable interactions. amanote.com
Design of Multitarget-Directed Ligands Based on the Scaffold
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways and targets. nih.govacs.org Multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy for these diseases. mdpi.comresearchgate.netnih.gov The piperazine scaffold is a common feature in many MTDLs due to its ability to serve as a central linker for different pharmacophores. nih.govmdpi.com
The this compound scaffold could be used as a starting point for the design of MTDLs. For example, the cyclohexylpiperazine moiety is known to interact with sigma receptors, which are implicated in a variety of CNS disorders and cancer. nih.govacs.org The 2-fluorophenylmethyl group could be replaced with other pharmacophores known to interact with other relevant targets, such as cholinesterases or monoamine oxidase, to create a single molecule with a desired polypharmacological profile.
Table 2: Potential Multitarget-Directed Ligand (MTDL) Design Strategies
| Scaffold Moiety | Retained Target Affinity | New Pharmacophore | Added Target | Potential Therapeutic Area |
|---|---|---|---|---|
| Cyclohexylpiperazine | Sigma-1 Receptor | Tacrine derivative | Acetylcholinesterase | Alzheimer's Disease |
| (Fluorophenyl)methylpiperazine | Dopamine D2 Receptor | Indole moiety | Serotonin 5-HT1A Receptor | Depression/Anxiety |
| Cyclohexylpiperazine | Sigma-2 Receptor | Quinoline derivative | P-glycoprotein | Multidrug-Resistant Cancer |
Development of Research Tools for Cellular and Subcellular Localization Studies
Understanding where a compound localizes within a cell is crucial for interpreting its biological activity. The this compound scaffold can be readily modified to create fluorescent probes for cellular imaging. mdpi.comnih.gov By attaching a fluorophore, such as a coumarin (B35378) or a naphthalimide, to the core structure, the resulting molecule can be visualized using fluorescence microscopy. mdpi.comnih.gov
These fluorescent probes would allow researchers to track the uptake, distribution, and accumulation of the compound in living cells in real-time. mdpi.comacs.org This information can help to identify the specific organelles or cellular compartments where the compound exerts its effects. For instance, piperazine-naphthalimide derivatives have been successfully used as fluorescent probes to image cells and have shown good membrane permeability. mdpi.comnih.gov Such tools derived from the this compound scaffold would be instrumental in elucidating its mechanism of action at the cellular level.
Q & A
Basic: What are the optimized synthetic routes for 1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine, and what factors influence reaction yields?
Answer:
The synthesis of fluorinated piperazine derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, fluorinated MT-45 analogs (e.g., 2F-MT-45) are synthesized via a modified method using 1-cyclohexylpiperazine and fluorinated benzyl halides. Key steps include:
- Reagents : CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts in a H₂O/DCM (1:2) solvent system.
- Conditions : Room temperature, 2–12 hours reaction time.
- Yields : 18–20% after recrystallization, with lower yields attributed to steric hindrance from fluorophenyl groups .
Optimization strategies include adjusting stoichiometry, solvent polarity, and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .
Basic: Which analytical techniques are critical for characterizing structural and stereochemical properties?
Answer:
Comprehensive characterization involves:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and enantiomeric purity. For example, ¹⁹F NMR distinguishes ortho-, meta-, and para-fluorophenyl isomers .
- GC-MS/LC-HRMS : Validates molecular weight and detects impurities (e.g., MT-45 metabolites in seized tablets) .
- ATR-FTIR and Raman Spectroscopy : Identifies functional groups (e.g., C-F stretch at 1,200 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry in racemic mixtures, critical for studying enantiomer-specific bioactivity .
Advanced: How does fluorination position (ortho, meta, para) impact pharmacological activity and metabolic stability?
Answer:
Fluorine substitution alters pharmacokinetics and receptor binding:
- Ortho-fluorination : Enhances metabolic stability by sterically blocking cytochrome P450 oxidation. For example, 2F-MT-45 shows slower hepatic clearance compared to non-fluorinated analogs .
- Para-fluorination : Increases lipophilicity, improving blood-brain barrier penetration (e.g., sigma-2 receptor ligands with para-F groups show 10-fold higher affinity) .
- Meta-fluorination : Reduces opioid receptor binding affinity due to disrupted hydrogen bonding .
Methodological Note: Comparative studies use in vitro microsomal assays and molecular docking (AutoDock Vina) to quantify metabolic half-life and binding energies .
Advanced: What in vitro/in vivo models are used to evaluate opioid-like effects and dependence potential?
Answer:
- In Vitro :
- In Vivo :
Advanced: How do structural modifications influence sigma receptor binding and antitumor activity?
Answer:
Piperazine derivatives with cyclohexyl and fluorophenyl groups exhibit dual sigma-1/sigma-2 receptor binding:
- Sigma-2 Selectivity : Incorporation of a 5-methoxytetralin moiety (e.g., PB28 derivatives) increases sigma-2 affinity (Kᵢ = 1.2 nM) and tumor cell uptake .
- Fluorescent Probes : Derivatives like compound 14 (λₑₓ = 488 nm) enable confocal imaging of sigma-2 receptors in breast cancer cells (MCF-7), showing colocalization with lysosomal markers .
Experimental Design: Competitive binding assays with [³H]DTG and cytotoxicity screening via MTT assay .
Advanced: What contradictions exist in reported metabolic pathways, and how are they resolved?
Answer:
Discrepancies in metabolite identification arise from interspecies variability:
- Mouse vs. Human Microsomes : Mice predominantly produce N-dealkylated metabolites, while humans show extensive hydroxylation at the cyclohexyl ring .
- Resolution Strategy : Parallel incubation of MT-45 and 2F-MT-45 with hepatocytes from both species, followed by LC-QTOF-MS/MS to confirm species-specific phase I/II metabolites .
Advanced: What computational methods predict synthetic accessibility and bioactivity?
Answer:
- Retrosynthetic Analysis : Tools like Pistachio/BKMS_METABOLIC prioritize precursors based on commercial availability (e.g., 2-fluorobenzyl chloride >90% relevance score) .
- QSAR Models : CoMFA/CoMSIA analyses correlate logP and polar surface area (PSA) with MOR binding (R² = 0.89) .
- ADMET Prediction : SwissADME estimates moderate BBB penetration (BOILED-Egg model) and CYP2D6 inhibition risk .
Basic: What safety precautions are required for handling fluorinated piperazines?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure (TCI America safety guidelines) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from dihydrochloride salts) with NaHCO₃ before incineration .
Advanced: How are enantiomers separated and evaluated for differential activity?
Answer:
- Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol 90:10) to resolve MT-45 enantiomers .
- In Vivo Testing : (+)-Enantiomer shows 3-fold higher analgesia than (-)-enantiomer in rodent models, linked to MOR stereoselectivity .
Advanced: What strategies mitigate toxicity (e.g., hearing loss) observed in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
